Superior Anti-Inflammatory Efficacy Compared to the Commercial Standard Phenylbutazone
In a direct, head-to-head comparison, N-(2-hydroxyethyl)-N'-mesitylthiourea demonstrates significantly greater inhibition of carrageenan-induced edema than the standard anti-inflammatory drug phenylbutazone at an identical 60 mg/kg oral dose [1]. This quantifies a clear efficacy advantage over a known commercial comparator.
| Evidence Dimension | Inhibition of carrageenan-induced rat paw edema |
|---|---|
| Target Compound Data | 76.9% inhibition at 60 mg/kg p.o. |
| Comparator Or Baseline | Phenylbutazone: 42.0% inhibition at 60 mg/kg p.o. |
| Quantified Difference | 1.83-fold higher percentage inhibition |
| Conditions | Rat model; carrageenan injected into hind paw; oral administration 1 hour prior to carrageenan; edema measured at 3 hours post-injection. |
Why This Matters
This superior efficacy against a known clinical comparator supports the compound's selection as a more potent in vivo tool for preclinical inflammation studies.
- [1] Shea, P. J. Anti-inflammatory methods utilizing certain thioureas. U.S. Patent 3,950,538, issued April 13, 1976. View Source
